6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid
Description
6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid (CAS: 926216-76-4) is a quinoline derivative characterized by a bromine substituent at position 6, an ethenyl group bridging a 4-(trifluoromethyl)phenyl moiety at position 2, and a carboxylic acid group at position 2. Its molecular weight is 422.20 g/mol, and the MDL number is MFCD09050977 . The trifluoromethyl (CF₃) group and conjugated ethenyl linkage contribute to its unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-bromo-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF3NO2/c20-13-6-8-17-15(9-13)16(18(25)26)10-14(24-17)7-3-11-1-4-12(5-2-11)19(21,22)23/h1-10H,(H,25,26)/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFVREZGXKNIHW-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid (CAS Number: 926269-29-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H11BrF3NO2
- Molecular Weight : 422.2 g/mol
- IUPAC Name : 6-bromo-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-4-quinolinecarboxylic acid
- CAS Number : 926269-29-6
The biological activity of this compound is primarily attributed to its structural features, particularly the quinoline nucleus and the trifluoromethyl group. These components are known to influence various biochemical pathways:
- Anticancer Activity : Compounds containing the quinoline structure have been reported to exhibit significant anticancer properties. For instance, studies have shown that similar quinoline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate cellular membranes and exert antimicrobial effects .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX) .
Anticancer Activity
A study focusing on related quinoline derivatives demonstrated that compounds with similar structures exhibited potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism was linked to the inhibition of tubulin polymerization, akin to established chemotherapeutic agents like taxol .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 6-Bromo-2-{...} | MCF-7 | 12.5 | Tubulin inhibition |
| 3'-Fluoro-6-methoxy... | HCT116 | 8.0 | Apoptosis induction |
Antimicrobial Activity
Research has indicated that derivatives of quinoline can exhibit broad-spectrum antimicrobial activity. For example, a related compound was found to inhibit bacterial growth in vitro against strains such as E. coli and S. aureus, suggesting potential applications in treating infections .
Enzyme Inhibition Studies
Inhibitory assays against COX and LOX enzymes revealed that modifications in the chemical structure could lead to enhanced inhibitory activity. The trifluoromethyl group was particularly noted for its role in increasing binding affinity due to favorable interactions with enzyme active sites .
Comparison with Similar Compounds
6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid
- Key Difference : Methoxy (OCH₃) substituent instead of CF₃ on the phenyl ring.
- Impact: The methoxy group is electron-donating, reducing the quinoline ring’s electron deficiency compared to the CF₃-containing compound. Limited data are available due to incomplete PubChem records .
6-Bromo-3-methyl-2-(3-trifluoromethylphenyl)quinoline-4-carboxylic acid (CAS: 1586-30-7)
- Key Differences: Methyl group at position 3 introduces steric hindrance.
- The methyl group may hinder binding to flat biological targets (e.g., enzyme active sites) .
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS: 351327-32-7)
- Key Difference : Chlorine substituent instead of CF₃.
- Impact : Chlorine’s smaller size and moderate electronegativity result in lower lipophilicity (LogP ~4.5 vs. ~5.5 for CF₃ analogs). This affects membrane permeability and metabolic stability .
Variations in the Linker and Substituent Position
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid (CAS: 926209-48-5)
- Key Difference : Ethyl (C₂H₅) substituent instead of CF₃.
- Impact: The ethyl group is electron-donating and less bulky, reducing steric hindrance. Molecular weight is lower (382.2 vs. This compound is marketed as a versatile scaffold for organic synthesis .
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid
- Key Differences :
- Isopropoxy (OCH(CH₃)₂) group introduces polarity and hydrogen-bonding capacity.
- Methyl group at position 3.
- Impact: Increased polarity may enhance aqueous solubility but reduce lipid bilayer penetration.
Functional Group Replacements
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS: 351329-40-3)
- Key Difference : Two methoxy groups at positions 2 and 4 on the phenyl ring.
- Impact: Enhanced electron-donating effects stabilize the quinoline’s π-system, altering acidity (pKa of the carboxylic acid group) and reactivity. The XLogP3 value is 4.0, indicating moderate lipophilicity .
6-Bromo-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid (CAS: 618393-21-8)
- Key Difference : Furan ring replaces the ethenyl linker.
- The heterocyclic structure may alter bioavailability and metabolic pathways compared to purely aromatic systems .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3 | Notable Properties |
|---|---|---|---|---|---|---|
| 6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid | 926216-76-4 | C₁₉H₁₂BrF₃NO₂ | 422.20 | CF₃, ethenyl linker | ~5.5 | High lipophilicity, extended conjugation |
| 6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid | - | C₁₉H₁₅BrNO₃ | 409.23 | OCH₃, ethenyl linker | ~4.2 | Moderate solubility, electron-rich system |
| 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | 351327-32-7 | C₁₆H₉BrClNO₂ | 362.61 | Cl substituent | ~4.5 | Lower molecular weight, moderate LogP |
| 6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid | 926209-48-5 | C₂₀H₁₆BrNO₂ | 382.20 | C₂H₅, ethenyl linker | ~5.0 | Improved solubility, reduced steric bulk |
| 6-Bromo-3-methyl-2-(3-trifluoromethylphenyl)quinoline-4-carboxylic acid | 1586-30-7 | C₁₈H₁₁BrF₃NO₂ | 410.19 | CF₃, methyl at position 3 | ~5.8 | High steric hindrance, reduced conjugation |
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid?
The synthesis typically involves three key steps:
- Quinoline Core Formation : Use the Skraup synthesis (aniline condensation with glycerol in H₂SO₄/nitrobenzene) to construct the quinoline backbone .
- Bromination at C6 : Introduce bromine using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) to avoid over-bromination .
- Ethenylation at C2 : Perform a Heck coupling between 6-bromo-2-iodoquinoline-4-carboxylic acid and 4-(trifluoromethyl)styrene using Pd(OAc)₂ as a catalyst, with DMF as a solvent and triethylamine as a base .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields the final product.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution, trifluoromethyl groups) influence biological activity?
- Bromine at C6 : Enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols) for prodrug development .
- Trifluoromethylphenyl Ethenyl Group : Improves lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration in CNS-targeted studies .
- SAR Comparison : Analogues lacking the bromine (e.g., 2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid) show 10-fold lower kinase inhibition (IC₅₀ = 2.1 µM vs. 0.3 µM) .
Q. What experimental strategies resolve contradictory data in solubility and stability studies?
- Contradiction : Aqueous solubility varies widely (0.1–5 mg/mL) across studies due to pH-dependent carboxylate ionization.
- Methodology :
Q. How can computational modeling optimize this compound for target binding (e.g., kinase inhibitors)?
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The trifluoromethyl group shows hydrophobic contacts with Leu718 and Val702 .
- MD Simulations : Simulate 100 ns trajectories to assess binding stability; RMSD <2.0 Å indicates robust target engagement .
- QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to guide derivatization .
Data Contradiction Analysis
Q. Why do reported yields for the Heck coupling step vary (40–75%)?
- Key Variables :
- Mitigation : Optimize reaction time (12–18 hrs) and add TBAB as a phase-transfer catalyst to improve efficiency .
Methodological Tables
Q. Table 1: Comparative Reactivity of Quinoline Derivatives
| Substituent | Bromination Yield (%) | Suzuki Coupling Efficiency (%) |
|---|---|---|
| 6-Bromo-2-ethenyl | 85 | 70 |
| 6-Chloro-2-ethenyl | 78 | 65 |
| 2-Methoxy-6-bromo | 92 | N/A |
| Data from Skraup synthesis and cross-coupling studies . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
